N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide

Medicinal Chemistry Structure-Activity Relationship Quinoxaline Scaffold

N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide (CAS 881438-01-3) is a synthetic small molecule (C₁₃H₁₅N₃O₂; MW 245.28) belonging to the quinoxaline-6-carboxamide family, a class recognized for diverse pharmacological modulation including kinase inhibition and allosteric receptor activity. The compound incorporates a 1-methoxypropan-2-yl substituent on the 6-carboxamide nitrogen, a structural feature that distinguishes it from simple aryl-substituted quinoxaline-6-carboxamides described in the patent and medicinal chemistry literature.

Molecular Formula C13H15N3O2
Molecular Weight 245.282
CAS No. 881438-01-3
Cat. No. B2558936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide
CAS881438-01-3
Molecular FormulaC13H15N3O2
Molecular Weight245.282
Structural Identifiers
SMILESCC(COC)NC(=O)C1=CC2=NC=CN=C2C=C1
InChIInChI=1S/C13H15N3O2/c1-9(8-18-2)16-13(17)10-3-4-11-12(7-10)15-6-5-14-11/h3-7,9H,8H2,1-2H3,(H,16,17)
InChIKeyAFMSHJONFFOUEM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide (CAS 881438-01-3): Procurement-Relevant Identity and Structural Class Baseline


N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide (CAS 881438-01-3) is a synthetic small molecule (C₁₃H₁₅N₃O₂; MW 245.28) belonging to the quinoxaline-6-carboxamide family, a class recognized for diverse pharmacological modulation including kinase inhibition and allosteric receptor activity [1]. The compound incorporates a 1-methoxypropan-2-yl substituent on the 6-carboxamide nitrogen, a structural feature that distinguishes it from simple aryl-substituted quinoxaline-6-carboxamides described in the patent and medicinal chemistry literature [2].

Why Generic Substitution of Quinoxaline-6-Carboxamides Is Not Supported for N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide (CAS 881438-01-3)


Quinoxaline-6-carboxamides exhibit highly substituent-dependent biological profiles: N-(4-ethylphenyl)quinoxaline-6-carboxamide acts as a CB1 negative allosteric modulator (IC₅₀ 6.78 µM) with no effect on Gi protein dissociation, while closely related analogs display divergent functional selectivity [1]. The 1-methoxypropan-2-yl side chain present in CAS 881438-01-3 introduces distinct hydrogen-bonding capacity, steric bulk, and lipophilicity compared to simple aryl or alkyl amides exemplified in kinase inhibitor patents [2]. Without matched comparative pharmacological data, interchange with any other quinoxaline-6-carboxamide—regardless of apparent structural similarity—cannot be assumed to preserve target engagement, selectivity, or functional outcome [3].

Quantitative Differential Evidence for N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide (CAS 881438-01-3) for Procurement Decision Support


Structural Differentiation: 1-Methoxypropan-2-yl vs. Aryl Substituents in Quinoxaline-6-Carboxamide Scaffolds

CAS 881438-01-3 carries a branched 1-methoxypropan-2-yl side chain that is absent from any exemplified compound in the major quinoxaline-6-carboxamide kinase inhibitor patent family (US 8536175 B2) [1]. By contrast, the closest structurally characterized quinoxaline-6-carboxamide with publicly reported pharmacology, N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579), bears a lipophilic aryl substituent predicted to differ in hydrogen-bond donor/acceptor count, topological polar surface area, and conformational flexibility [2].

Medicinal Chemistry Structure-Activity Relationship Quinoxaline Scaffold

Lack of Documented Biological Activity Defines a Research-Grade Procurement Profile

As of May 2026, no peer-reviewed biological activity data, IC₅₀ values, or target engagement metrics have been published for N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide [1]. This contrasts with N-(4-ethylphenyl)quinoxaline-6-carboxamide, which has a reported CB1 negative allosteric modulator IC₅₀ of 6.78 µM in β-arrestin-2 recruitment assays [2]. The target compound therefore occupies a distinct procurement category: an unexplored chemical tool rather than a pharmacologically characterized lead.

Chemical Biology Screening Compound Target Identification

Absence from Major Bioactivity Databases Indicates Unexplored Chemical Space

Database mining confirms that CAS 881438-01-3 is not registered in ChEMBL, PubChem BioAssay, BindingDB, or DrugBank with any bioactivity annotation [1]. In contrast, closely related quinoxaline-6-carboxamides such as N-cyclopentyl-2,3-bis(2-furanyl)quinoxaline-6-carboxamide have deposited IC₅₀ values (e.g., 56.8 µM) in BindingDB [2]. This database absence supports the compound's status as a unique chemical entity for de novo screening library assembly.

Chemical Library Design Novel Scaffold High-Throughput Screening

Validated Research Application Scenarios for N-(1-Methoxypropan-2-yl)quinoxaline-6-carboxamide (CAS 881438-01-3) Based on Available Evidence


SAR Expansion of Quinoxaline-6-Carboxamide Chemical Space

Procurement is supported when the goal is to explore the structure-activity relationship effects of introducing a chiral, branched, ether-containing amide side chain onto the quinoxaline-6-carboxamide core—a substituent topology not represented in published kinase inhibitor patent exemplars [1] or in the pharmacologically characterized CB1 modulator series [2]. The compound serves as a unique SAR probe for evaluating how hydrogen-bond acceptor placement and increased conformational flexibility modulate target engagement relative to aryl-substituted analogs.

Proprietary High-Throughput Screening Library Enrichment with an Unannotated Scaffold

The confirmed absence of this compound from ChEMBL, PubChem BioAssay, BindingDB, and DrugBank [3] qualifies it as a high-value addition to diversity-oriented screening collections. Its inclusion reduces redundancy with pre-annotated quinoxaline-6-carboxamides, increasing the probability of identifying novel target interactions in phenotypic or target-based screens where existing library members have already been interrogated.

Negative Control or Orthogonal Chemotype Selection for Quinoxaline-Based Target Validation

Given that N-(4-ethylphenyl)quinoxaline-6-carboxamide (PSB-18579) demonstrates CB1 negative allosteric modulation (IC₅₀ 6.78 µM) [2], the target compound—if found inactive in matched assays—could serve as a structurally distinct negative control for confirmatory target engagement studies, provided its lack of activity is experimentally established. Procurement for this purpose must be accompanied by in-house validation.

Quote Request

Request a Quote for N-(1-methoxypropan-2-yl)quinoxaline-6-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.